Deoxianandrografolídeo

Descripción general

Descripción

El Deoxianadrografolídeo es un compuesto diterpenoide derivado de la planta Andrographis paniculata, comúnmente conocida como el "Rey de los Amargos". Este compuesto es conocido por sus diversas actividades biológicas, que incluyen propiedades antiinflamatorias, anticancerígenas e inmunomoduladoras .

Aplicaciones Científicas De Investigación

Antiviral Activity

Deoxyandrographolide has demonstrated antiviral properties against several viruses. In vitro studies have shown that it inhibits viral replication, making it a candidate for further research in antiviral drug development .

Antifungal Properties

Research indicates that deoxyandrographolide possesses antifungal activity, with minimum inhibitory concentrations (MIC) showing effectiveness against various fungal strains. This opens avenues for its use in treating fungal infections .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating pro-inflammatory cytokines and signaling pathways. This suggests potential applications in inflammatory diseases, highlighting its role in reducing inflammation and associated symptoms .

Table: Summary of Research Findings on Deoxyandrographolide

Mecanismo De Acción

El Deoxianadrografolídeo ejerce sus efectos a través de diversos objetivos moleculares y vías:

Objetivos Moleculares: Histona desacetilasa 1 (HDAC1), minuto doble 2 del ratón (MDM2), cinasa dependiente de ciclina 4 (CDK4) y objetivo mecánico de la rapamicina cinasa (mTOR).

Vías Involucradas: Modula la expresión de biomarcadores del envejecimiento como p16, p21, γH2A.X y p53.

Análisis Bioquímico

Biochemical Properties

Deoxyandrographolide interacts with various enzymes and proteins, influencing biochemical reactions. It has been found to have immunomodulatory effects . It is also known to interact with histone deacetylase 1 (HDAC1), a key enzyme involved in gene expression and cellular function .

Cellular Effects

Deoxyandrographolide has significant effects on various types of cells and cellular processes. It has been shown to restrain aging biomarkers such as p16, p21, γH2A.X, and p53 in in vitro and in vivo blood co-culture studies . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, deoxyandrographolide exerts its effects through various mechanisms. It shows good affinity with HDAC1, enhancing the protein expression of HDAC1 in the angiotensin II-induced senescence process by inhibiting its ubiquitination degradation . This interaction with HDAC1 suggests a potential mechanism of action for deoxyandrographolide’s effects.

Temporal Effects in Laboratory Settings

Over time, deoxyandrographolide has shown to have significant effects on cellular function in laboratory settings. It restrains aging biomarkers, such as p16, p21, γH2A.X, and p53

Metabolic Pathways

Deoxyandrographolide is involved in various metabolic pathways. It has been suggested that it can modulate glucose metabolism . Detailed information about the specific metabolic pathways that deoxyandrographolide is involved in, including any enzymes or cofactors it interacts with, is currently limited.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Deoxianadrografolídeo puede sintetizarse a partir del andrografolídeo a través de diversas reacciones químicas. Un método común implica la acetilación del andrografolídeo utilizando anhídrido acético y cloruro de zinc para producir 3,14,19-O-triacetil andrografolídeo, que luego se desacila para producir deoxianadrografolídeo .

Métodos de Producción Industrial: La producción industrial de deoxianadrografolídeo típicamente implica la extracción de las hojas y los tallos de Andrographis paniculata. El material vegetal se somete a extracción con solventes, seguido de purificación cromatográfica para aislar el deoxianadrografolídeo .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Deoxianadrografolídeo experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar dehidroandrografolídeo.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales a la molécula.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes.

Productos Principales Formados:

Oxidación: Dehidroandrografolídeo.

Reducción: Derivados reducidos con grupos funcionales modificados.

Sustitución: Diversos derivados sustituidos con actividades biológicas mejoradas.

Comparación Con Compuestos Similares

El Deoxianadrografolídeo se compara con otros compuestos diterpenoides derivados de Andrographis paniculata:

Andrografolídeo: Conocido por sus propiedades antiinflamatorias y anticancerígenas.

Neoandrografolídeo: Exhibe actividades antiinflamatorias y antihepatotóxicas.

14-Deoxi-11,12-dihidroandrografolídeo: Conocido por sus propiedades inmunoestimulantes y antiateroscleróticas.

Singularidad: El Deoxianadrografolídeo es único debido a sus objetivos moleculares y vías específicos, que contribuyen a sus diversas actividades biológicas. Su capacidad para modular HDAC1 y otras proteínas clave lo convierte en un candidato prometedor para aplicaciones terapéuticas .

Actividad Biológica

Deoxyandrographolide (DAG), a bioactive compound derived from Andrographis paniculata, has garnered attention for its diverse biological activities, particularly in antiviral, anti-aging, and hepatoprotective contexts. This article synthesizes current research findings, case studies, and experimental data to elucidate the biological activity of DAG.

Overview of Deoxyandrographolide

DAG is structurally related to andrographolide, another compound from Andrographis paniculata, known for its therapeutic potential. DAG exhibits a variety of pharmacological effects, including antiviral, anti-inflammatory, and anti-senescence properties.

Recent studies have demonstrated that DAG effectively inhibits the replication of the foot-and-mouth disease virus (FMDV) by targeting the viral protease 3C pro. The compound has shown significant inhibitory effects with an IC50 value of 25.58 ± 1.41 µM , indicating its potency against viral activities. Additionally, DAG was found to interfere with the interferon antagonist activity of FMDV 3C pro by enhancing the expression of interferon-stimulating genes (ISGs) .

Experimental Findings

The antiviral efficacy of DAG was evaluated using BHK-21 cells in vitro. The results indicated that both DAG and andrographolide inhibited FMDV with EC50 values of 36.47 ± 0.07 µM for DAG and 52.18 ± 0.01 µM for andrographolide .

| Compound | IC50 (µM) | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| Deoxyandrographolide | 25.58 ± 1.41 | 36.47 ± 0.07 | 9.22 |

| Andrographolide | 67.43 ± 0.81 | 52.18 ± 0.01 | 2.23 |

Mechanism and Targets

DAG has been identified as a potential agent against vascular senescence (VS). Research indicates that it targets histone deacetylase 1 (HDAC1), which plays a crucial role in chromatin remodeling and gene expression regulation associated with aging . The compound enhances HDAC1 protein levels while inhibiting its degradation, thus promoting chromosomal stability.

Key Biomarkers

In vitro studies revealed that DAG significantly reduces aging biomarkers such as p16, p21, and γH2A.X, which are associated with cellular aging processes .

| Biomarker | Effect of DAG |

|---|---|

| p16 | Decreased |

| p21 | Decreased |

| γH2A.X | Decreased |

DAG has shown hepatoprotective effects by desensitizing hepatocytes to tumor necrosis factor-alpha (TNF-α)-induced apoptosis. This is achieved through modulation of signaling pathways that regulate cell death mechanisms . Specifically, DAG enhances microsomal Ca-ATPase activity and induces nitric oxide/cGMP pathways, leading to reduced apoptosis in liver cells.

Experimental Evidence

In studies involving hepatocyte models, pretreatment with DAG resulted in decreased formation of death-inducing signaling complexes and reduced TNF-α signaling, suggesting its potential use in liver dysfunction therapies .

Propiedades

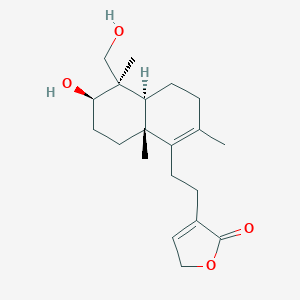

IUPAC Name |

4-[2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,16-17,21-22H,4-8,10-12H2,1-3H3/t16-,17+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXSYTVXDSOSIE-HNJRGHQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2(CCC(C(C2CC1)(C)CO)O)C)CCC3=CCOC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@]2(CC[C@H]([C@@]([C@H]2CC1)(C)CO)O)C)CCC3=CCOC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616868 | |

| Record name | 3-{2-[(4aS,5R,6R,8aR)-6-Hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79233-15-1 | |

| Record name | 3-{2-[(4aS,5R,6R,8aR)-6-Hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.